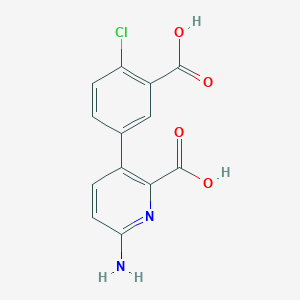
4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%
描述
4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% (FTMPA) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in research and development. FTMPA is a derivative of nicotinic acid and is composed of a fluoro-trifluoromethylphenyl group attached to a nicotinic acid moiety. FTMPA has been found to possess various properties that make it an attractive compound for research, including its lipophilic character and ability to cross cell membranes. Additionally, FTMPA has been shown to have potential applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a wide range of applications in scientific research. It has been used as a tool to study and understand the effects of lipophilic compounds on cell membranes, as well as to investigate the mechanism of action of various drugs. Additionally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various drugs on the cardiovascular system. 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has also been used to study the effects of various drugs on the immune system, as well as to study the effects of various drugs on the metabolism. Finally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the effects of various drugs on the endocrine system.
作用机制
The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% binds to specific receptors on the cell membrane and modulates their activity. This modulation of receptor activity is believed to be responsible for the various effects of 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% on the body. Additionally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is believed to be metabolized by the liver, which may be responsible for its various effects on the body.
Biochemical and Physiological Effects
4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have various biochemical and physiological effects on the body. It has been found to cause an increase in the levels of certain neurotransmitters, such as serotonin and dopamine, as well as an increase in the levels of certain hormones, such as cortisol and adrenaline. Additionally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have an anti-inflammatory effect, as well as an anti-oxidant effect. Finally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a mild sedative effect, as well as an anxiolytic effect.
实验室实验的优点和局限性
4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to handle and store. Additionally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is a lipophilic compound, which makes it ideal for use in experiments involving cell membranes. Finally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is relatively stable and has a long shelf life, making it ideal for use in long-term experiments.
However, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% also has a number of limitations. It is not soluble in water, which makes it difficult to use in experiments involving aqueous solutions. Additionally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% has a low solubility in organic solvents, which can make it difficult to use in experiments involving organic solvents. Finally, 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% is relatively toxic, which can make it difficult to use in experiments involving live cells or organisms.
未来方向
The potential future directions for 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% research are numerous. One potential direction is to further investigate the biochemical and physiological effects of 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%, as well as its potential applications in drug development. Additionally, further research could be conducted to investigate the mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%, as well as to explore potential new methods of synthesis. Finally, further research could be conducted to explore the potential therapeutic applications of 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95%, as well as its potential use as a biomarker for various diseases.
合成方法
4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One of the most common methods is through the reaction of 2-fluoro-3-trifluoromethylphenol with nicotinic acid in the presence of an acid catalyst. This reaction yields 4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid, 95% as the main product, along with various other byproducts. The reaction is typically carried out in a polar solvent such as methanol or ethanol, and the reaction can be completed in a few hours. Other methods of synthesis include the reaction of 2-fluoro-3-trifluoromethylphenol with nicotinic acid in the presence of a base, and the reaction of 2-fluoro-3-trifluoromethylphenol with sodium nitrite and an acid catalyst.
属性
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-10(11)13(15,16)17)7-4-5-18-6-9(7)12(19)20/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCOXHKGXZUWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692747 | |
| Record name | 4-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-trifluoromethylphenyl)nicotinic acid | |
CAS RN |
1261910-70-6 | |
| Record name | 3-Pyridinecarboxylic acid, 4-[2-fluoro-3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261910-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)

![4-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415557.png)

![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415567.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415589.png)



